5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate

Übersicht

Beschreibung

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate is a compound that plays a significant role in various biochemical processes. It is a phosphorylated derivative of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl, which is an intermediate in the purine biosynthesis pathway. This compound is known for its involvement in cellular energy regulation and has been studied extensively for its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate typically involves the phosphorylation of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH to ensure the successful addition of phosphate groups.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biochemical properties.

Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, which can modify its activity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce modified compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Metabolic Regulation

AICAR has been extensively studied for its role in metabolic regulation. It enhances endurance and reduces fat storage in animal models, making it a candidate for treating metabolic disorders such as obesity and diabetes. Studies have shown that AICAR administration can improve glucose uptake and lipid metabolism by activating AMPK, which promotes fatty acid oxidation and inhibits lipogenesis .

| Effect | Mechanism | Reference |

|---|---|---|

| Increased endurance | AMPK activation | |

| Enhanced glucose uptake | Stimulates glucose transporter translocation | |

| Reduced fat storage | Promotes fatty acid oxidation |

Anti-inflammatory Properties

Recent research highlights AICAR's anti-inflammatory effects, particularly in the context of macrophage polarization. AICAR treatment has been shown to induce a shift from pro-inflammatory (M1) to anti-inflammatory (M2) macrophages, which is beneficial in resolving inflammation . This property suggests potential applications in treating chronic inflammatory diseases.

| Inflammation Type | AICAR Effect | Mechanism |

|---|---|---|

| Pro-inflammatory (M1) | Decreased M1 macrophage activity | Induction of M2 macrophage phenotype |

| Chronic inflammation | Reduced inflammatory markers | AMPK-mediated signaling pathways |

Cancer Research

AICAR exhibits antiproliferative effects on various cancer cell lines by inducing apoptosis in aneuploid cells. This property makes it a subject of interest for cancer therapy research. The compound's ability to modulate cellular energy levels through AMPK activation may enhance the efficacy of existing chemotherapeutic agents .

| Cancer Type | Effect of AICAR | Reference |

|---|---|---|

| Various cancer cell lines | Induces apoptosis | |

| Aneuploid cells | Selective cytotoxicity |

Cardiovascular Health

AICAR has shown promise in reducing myocardial ischemic injury across multiple animal models, including rats and mice. Its cardioprotective effects are attributed to the activation of AMPK, which enhances mitochondrial function and reduces oxidative stress during ischemic events .

| Condition | Effect of AICAR | Mechanism |

|---|---|---|

| Myocardial ischemia | Reduced injury | AMPK activation leading to improved energy metabolism |

Case Studies

Several case studies have documented the effects of AICAR in clinical and preclinical settings:

- Endurance Enhancement : In a study involving sedentary mice, AICAR administration resulted in significantly increased endurance levels compared to control groups, suggesting its potential as an "exercise pill" for enhancing physical performance .

- Inflammation Resolution : Research demonstrated that AICAR treatment reduced paw edema and mechanical hyperalgesia in zymosan-induced inflammation models, indicating its effectiveness in managing inflammatory pain conditions .

- Cancer Cell Apoptosis : In vitro studies have shown that AICAR induces apoptosis in aneuploid cancer cells while sparing normal diploid cells, highlighting its selective cytotoxicity against cancerous tissues .

Wirkmechanismus

The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate involves its interaction with specific molecular targets and pathways. One of the primary targets is AMP-activated protein kinase (AMPK), which is activated by the compound. AMPK plays a crucial role in cellular energy regulation by modulating various metabolic pathways, including glucose uptake and fatty acid oxidation. The activation of AMPK by this compound leads to increased energy production and improved metabolic efficiency.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl monophosphate: This compound is a precursor in the purine biosynthesis pathway and shares structural similarities with 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate.

AICA ribonucleotide:

Uniqueness

This compound is unique due to its triphosphate group, which enhances its ability to interact with specific enzymes and molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct biological activities and potential therapeutic applications.

Biologische Aktivität

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate (AICAR) is a nucleotide analog that has garnered attention due to its diverse biological activities, particularly in cellular metabolism and signaling pathways. This article explores the biological activity of AICAR, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

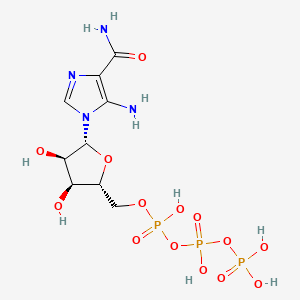

AICAR is a derivative of adenosine and is characterized by the following structural formula:

- Molecular Formula : CHNOP

- Molecular Weight : 325.21 g/mol

AICAR functions primarily as an agonist of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. When cellular energy levels are low, AICAR activates AMPK, leading to a cascade of metabolic effects:

- Increased Glucose Uptake : AICAR enhances glucose transport in muscle cells by promoting the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane.

- Fatty Acid Oxidation : Activation of AMPK by AICAR stimulates fatty acid oxidation while inhibiting lipogenesis.

- Inhibition of mTOR Pathway : AICAR suppresses the mechanistic target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and proliferation.

1. Metabolic Effects

AICAR has been studied for its role in enhancing metabolic health. Research indicates that:

- Improvement in Insulin Sensitivity : In animal models, AICAR administration improved insulin sensitivity and glucose tolerance, suggesting potential benefits for conditions like type 2 diabetes.

- Exercise Mimetic Effects : AICAR has been shown to mimic some effects of exercise, promoting metabolic adaptations similar to those observed during physical activity.

2. Cardiovascular Effects

AICAR's influence on cardiovascular health has also been investigated:

- Cardioprotection : Studies have demonstrated that AICAR can protect cardiac cells from ischemic damage by enhancing mitochondrial function and reducing apoptosis.

- Endothelial Function : AICAR improves endothelial function by promoting nitric oxide production, which is vital for vascular health.

3. Neuroprotective Effects

Recent studies suggest that AICAR may have neuroprotective properties:

- Neuroprotection in Models of Neurodegeneration : In models of Alzheimer's disease, AICAR administration reduced neuronal cell death and improved cognitive function.

- Anti-inflammatory Effects : AICAR has been shown to modulate inflammatory responses in neuroinflammatory conditions.

Case Study 1: Type 2 Diabetes Management

A clinical trial involving patients with type 2 diabetes evaluated the effects of AICAR on glycemic control. Participants receiving AICAR showed significant reductions in HbA1c levels compared to the placebo group, indicating improved long-term glucose management.

Case Study 2: Cardiovascular Health

In a randomized controlled trial assessing the impact of AICAR on patients with coronary artery disease, results indicated improved exercise tolerance and reduced angina episodes among those treated with AICAR compared to controls.

Research Findings Summary

| Study Focus | Findings | Reference |

|---|---|---|

| Insulin Sensitivity | Improved insulin sensitivity and glucose uptake in skeletal muscle | |

| Cardioprotection | Reduced ischemic damage in cardiac cells | |

| Neuroprotection | Decreased neuronal cell death in Alzheimer's disease models | |

| Exercise Mimetic Effects | Enhanced metabolic adaptations similar to those induced by physical exercise |

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N4O14P3/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(25-9)1-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H,20,21)(H,22,23)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDLJXCWVQPFCK-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001003049 | |

| Record name | 5-Amino-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82989-82-0 | |

| Record name | 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082989820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001003049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.